molecular formula C20H20FN3O4 B2772316 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-34-8

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2772316
CAS No.: 537679-34-8
M. Wt: 385.395
InChI Key: NMXHDXHFGXYSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative of significant research interest, primarily investigated for its potent biological activities. This compound has been identified as a calcium channel blocker , demonstrating notable efficacy as an antihypertensive agent in preclinical models. Its mechanism involves the antagonism of L-type calcium channels, leading to vascular smooth muscle relaxation and reduced blood pressure. Beyond its cardiovascular applications, this chemotype exhibits a broader pharmacological profile. Research has explored its potential as an alpha1A adrenoceptor antagonist , which may contribute to its effects on smooth muscle tone and prostate function. Furthermore, structural analogs of this compound, specifically those within the dihydropyrimidine class, are recognized for their multitargeting capabilities , including interactions with various kinases and receptors implicated in oncology and neurology. The presence of the 4-fluorophenyl carboxamide moiety is a key structural feature that enhances its binding affinity and metabolic stability, making it a valuable scaffold for medicinal chemistry and drug discovery programs aimed at developing novel therapeutics for cardiovascular diseases, benign prostatic hyperplasia, and other conditions mediated by calcium signaling and adrenergic pathways.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(26)22-11)14-5-4-6-15(27-2)18(14)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXHDXHFGXYSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its unique structural features that confer significant biological activity. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O4C_{20}H_{20}FN_3O_4, with a molecular weight of approximately 385.4 g/mol. Its structure includes:

  • A dimethoxyphenyl group
  • A fluorophenyl group
  • A tetrahydropyrimidine core

The presence of these substituents enhances the compound's pharmacological profile and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrahydropyrimidine Core : Achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
  • Introduction of the Dimethoxyphenyl Group : This can be performed via nucleophilic aromatic substitution using a suitable dimethoxyphenyl halide.
  • Introduction of the Fluorophenyl Group : Similar nucleophilic aromatic substitution reactions can be employed with a fluorophenyl halide.

The compound has been studied for its inhibitory effects on HIV-1 integrase (IN), an enzyme crucial for viral replication. The most active derivatives showed an IC50 value of 0.65 µM in inhibiting the strand transfer reaction in vitro . However, these compounds did not demonstrate effective inhibition in cell culture assays at non-cytotoxic concentrations.

Antiviral Activity

Research indicates that while several derivatives exhibit promising activity against HIV integrase, they do not effectively inhibit HIV replication in cell culture settings below their cytotoxic concentrations . This suggests that while the compound may have potential as an antiviral agent due to its structural characteristics, further optimization is necessary to improve its efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(2-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideHydroxy group substitutionModerate anti-HIV activity
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideDimethoxy substitution on different positionEnhanced solubility
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideDifferent methoxy positioningPotentially improved bioavailability

The combination of dimethoxy and fluorophenyl groups in this compound may enhance its biological activity while potentially reducing toxicity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives. For instance:

  • In vitro Studies : Various derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. The results indicated that modifications at specific positions on the phenyl groups could significantly affect their inhibitory potency.
  • Docking Studies : Computational studies were conducted to predict binding interactions between the compound and HIV integrase. These studies help rationalize the observed biological activities and guide further modifications for enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this tetrahydropyrimidine carboxamide derivative?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of substituted benzaldehydes, urea derivatives, and β-ketoamides. Key reagents include triethylamine or acetic anhydride, with solvents such as ethanol or acetone. Temperature control (80–120°C) and reaction time (8–24 hours) are critical for achieving yields >70% . Example Protocol :
  • Combine N-(4-fluorophenyl)-3-oxobutanamide, 2,3-dimethoxybenzaldehyde, and N-methylurea in ethanol.
  • Reflux at 90°C for 12 hours with catalytic HCl.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 4-fluorophenyl at N1, dimethoxyphenyl at C4). Key signals: δ 7.2–7.5 ppm (aromatic protons), δ 2.1 ppm (methyl group) .
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 427.15) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to standard antibiotics like ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated after 48-hour exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :
  • Systematic SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 2,3-dimethoxyphenyl with 3,4-difluorophenyl) and compare bioactivity.
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft constants) with activity trends .
    Example Table :
Substituent (R)LogPMIC (µg/mL, S. aureus)IC50_{50} (µM, HeLa)
2,3-diOCH3_33.28.512.3
4-F3.012.118.7
3,4-diF2.86.99.8

Q. How do reaction mechanisms differ under varying catalytic conditions (e.g., acid vs. base)?

  • Methodological Answer :
  • Acid Catalysis : Protonation of carbonyl groups accelerates cyclization via a six-membered transition state. Confirmed via 18^{18}O isotopic labeling .
  • Base Catalysis : Deprotonation of β-ketoamide enhances nucleophilicity, favoring enolate formation. Monitor via in-situ FT-IR to track intermediate species .

Q. What computational methods predict binding modes to biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for EGFR kinase). Key interactions: hydrogen bonding with fluorophenyl and hydrophobic packing with dimethoxyphenyl .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å for stable binding) .

Q. How can stability studies under physiological conditions inform formulation strategies?

  • Methodological Answer :
  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours. Half-life >24 hours suggests oral viability .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours. Detect photodegradants via LC-MS and adjust formulation with light-protective excipients .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data in polar vs. nonpolar solvents?

  • Resolution :
  • Solvent Polarity : High solubility in DMSO (logP ~3.2) but poor in water (logP >3). Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies .
  • Crystallinity : Amorphous forms (spray-dried) show 5x higher solubility than crystalline forms (confirmed via XRD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.